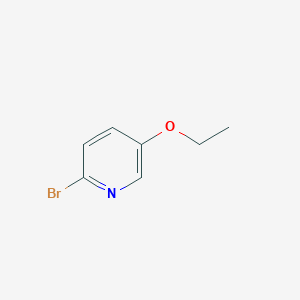
2-Bromo-5-ethoxypyridine
Descripción general
Descripción
2-Bromo-5-ethoxypyridine (2-BE) is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds. It is a colorless liquid with a boiling point of 149-150°C and a melting point of -24°C. 2-BE is used as a reagent in organic synthesis and has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis of Amino-Ethoxypyridines
2-Bromo-5-ethoxypyridine plays a crucial role in the synthesis of amino-ethoxypyridines. One significant study demonstrated its utility in synthesizing 2-amino-5-ethoxypyridine, an important chemical intermediate. The study highlights that the direct conversion of 2-aminopyridine to 2-amino-5-ethoxypyridine via 2-amino-5-bromopyridine is not feasible due to side reactions. Instead, an alternative route involving 5-bromo-2-nitropyridine leads to more effective results (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Reactivity with Hydrochloric Acid
Another study investigated the reactivity of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid. The findings are significant for understanding the chemical properties and potential applications of these compounds in various synthesis processes. The study reported that from 2-bromo-3-ethoxypyridine, 2-chloro-3-hydroxypyridine is formed, among other compounds (Hertog & Bruyn, 2010).
Preparation of Acetylamino-Ethoxypyridines
In another research, 3-acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine, showing the versatility of bromo-derivatives in synthesizing various pyridine-based compounds. This study provides insights into the chemical transformations and potential applications of these derivatives in more complex chemical syntheses (Hertog, Falter, & Linde, 1948).
Role in Amination Reactions
The role of bromo-derivatives of ethoxypyridine in amination reactions has also been explored. One study examined the amination of 3-bromo-4-ethoxypyridine, indicating the compound's involvement in complex organic reactions and its significance in synthesizing amino-pyridine derivatives (Pieterse & Hertog, 2010).
Tautomerism and Bromination Studies
Research on the tautomerism of hydroxypyridines and the bromination of ethyl derivatives offers further insights into the chemical behavior of these compounds. This study contributes to understanding the structural and reactivity aspects of bromo-ethoxypyridines (Kolder & Hertog, 2010).
Safety and Hazards
2-Bromo-5-ethoxypyridine is associated with certain hazards. It has been assigned the GHS07 pictogram . The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
2-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSMILQHDQEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634088 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42834-01-5 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














